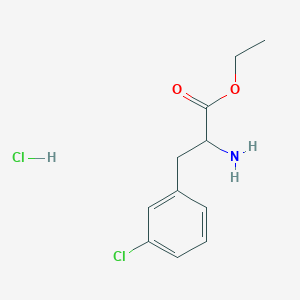

Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride

Description

Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chiral amino acid ester derivative with a 3-chlorophenyl substituent. This compound is structurally characterized by a propanoate backbone, an ethyl ester group, and a primary amine group protonated as a hydrochloride salt.

Properties

IUPAC Name |

ethyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZGZHRWNCDKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457654-55-6 | |

| Record name | Phenylalanine, 3-chloro-, ethyl ester, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=457654-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride typically involves the reaction of ethyl 2-bromo-3-(3-chlorophenyl)propanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The chlorophenyl group can be reduced to form a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents like dimethyl sulfoxide.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Phenyl derivatives.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cellular processes and enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(3-chlorophenyl)propanoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in aromatic substituents, halogen positioning, and functional group modifications.

Substituent Variations on the Aromatic Ring

(a) Ethyl 2-Amino-3-(4-Chlorophenyl)Propanoate Hydrochloride

(b) Ethyl 2-Amino-3-(3-Fluorophenyl)Propanoate Hydrochloride

- Structure : Fluorine replaces chlorine at the meta position.

- Impact : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability and membrane permeability.

- CAS : 1821827-13-7 .

(c) Ethyl 2-Amino-3-(4-Bromo-2-Nitrophenyl)Propanoate Hydrochloride

- Structure : Features bromine (electron-withdrawing) and nitro groups (strongly electron-withdrawing) at positions 4 and 2, respectively.

- Impact : The nitro group increases electrophilicity, making this compound more reactive in substitution reactions.

- CAS : 2171792-17-7 .

(d) Ethyl 2-Amino-3-(1H-Indol-3-Yl)Propanoate Hydrochloride

Functional Group Modifications

(a) Ethyl 3-Amino-3-(3-Fluorophenyl)Propanoate Hydrochloride

(b) Ethyl 2-Amino-3-[(2-Ethoxy-2-Oxoethyl)Sulfanyl]Propanoate Hydrochloride

- Structure : Incorporates a sulfur-containing side chain.

- Impact : The thioether linkage may enhance chelation properties or redox activity.

- Molecular Formula: C₉H₁₈ClNO₄S .

Biological Activity

Ethyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClNO2·HCl, characterized by an amino group, a chlorophenyl moiety, and a propanoate backbone. This structure contributes to its solubility and reactivity, making it suitable for various medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to alterations in cellular pathways and physiological responses.

Key Mechanisms:

- Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and pain perception.

- Receptor Modulation : Preliminary studies suggest that it may bind to neurotransmitter receptors, indicating potential roles in mood regulation and neuroprotection.

Biological Activities

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties in various models. It may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative diseases.

- Anti-inflammatory Properties : Research indicates that the compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Analgesic Effects : The compound has been investigated for its potential analgesic properties, which could be beneficial in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Applications in Medicine

Due to its diverse biological activities, this compound is being explored for various therapeutic applications:

- Neurological Disorders : Its neuroprotective properties suggest potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

- Chronic Pain Management : The analgesic effects indicate possible applications in pain relief therapies.

- Anti-inflammatory Treatments : Its ability to modulate inflammatory responses positions it as a candidate for treating autoimmune diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.